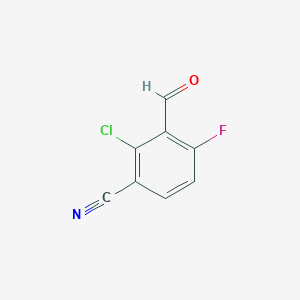

2-Chloro-4-fluoro-3-formylbenzonitrile

Description

Chemical Structure: 2-Chloro-4-fluoro-3-formylbenzonitrile (CAS No. 924626-91-5) is a substituted benzonitrile derivative with the molecular formula C₈H₃ClFNO. Its structure features a chloro group at position 2, a fluoro group at position 4, and a formyl group at position 3 on the benzene ring, with a nitrile group at position 1 . Purity and Availability: The compound is typically available at 96% purity in quantities ranging from 50 mg to 1 g, making it suitable for laboratory-scale synthesis and pharmaceutical research . Applications: It serves as a key intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors and agrochemicals. The electron-withdrawing substituents (Cl, F, CN) enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions .

Properties

IUPAC Name |

2-chloro-4-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOGRPSEJGJZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-formylbenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzonitrile derivative.

Fluorination: The fluoro group is introduced using fluorinating agents like hydrogen fluoride or fluorine gas.

Formylation: The formyl group is added through formylation reactions, often using reagents like formic acid or formyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The formyl group can be reduced to an alcohol or further to a hydrocarbon.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

Substitution Products: Depending on the substituents introduced.

Reduction Products: Alcohols or hydrocarbons.

Oxidation Products: Carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Discovery and Development

The compound has shown promise in drug discovery, particularly as an intermediate in the synthesis of various bioactive molecules. Its structural features allow it to interact with biological targets, making it useful in developing therapeutic agents aimed at specific enzymes or receptors. Studies have indicated that derivatives of 2-Chloro-4-fluoro-3-formylbenzonitrile can modulate enzyme activities, influencing biochemical pathways relevant to disease treatment .

2.2 Case Studies

Several studies have reported on the biological activity of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, compounds synthesized from it have been tested against prostate cancer cells, showing significant inhibition of cell proliferation .

- Enzyme Inhibition : Inhibitory effects on specific enzymes involved in cancer metabolism have been documented, highlighting its potential as a lead compound for developing anticancer drugs .

Material Science Applications

3.1 Organic Synthesis

In material science, this compound serves as a versatile building block for synthesizing more complex organic materials. Its ability to participate in nucleophilic addition reactions makes it valuable for creating new polymers and functional materials.

3.2 Catalysis

The compound has been explored for its catalytic properties in various organic transformations. For instance, studies have demonstrated its effectiveness in facilitating reactions that lead to the formation of polycyclic compounds, which are significant in medicinal chemistry due to their biological activities .

Comparative Analysis with Related Compounds

To understand the advantages of using this compound over other similar compounds, a comparative analysis can be useful:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Chloro and fluoro substituents; reactive formyl group | Drug synthesis; catalysis |

| 4-Fluorobenzaldehyde | Simple aldehyde structure | Limited to basic organic reactions |

| 2-Chlorobenzaldehyde | Chloro substituent; less reactive | Used primarily in dye synthesis |

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Formyl vs. Methyl Group: The formyl group in this compound enhances its utility in condensation reactions (e.g., forming hydrazones or imines), which are critical in synthesizing heterocyclic drugs. In contrast, the methyl group in 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2) limits further functionalization, restricting its use to simpler coupling reactions . Example: The methyl derivative was used in synthesizing oxadiazole-containing intermediates via amino acid coupling in DMSO, achieving yields of ~70% .

Halogen Diversity :

- Both this compound and 3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3) contain multiple halogens, but the latter’s iodine atom enables heavy-atom participation in radiopharmaceuticals .

Amino vs. Formyl Functionality: The amino group in 2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6) allows for direct amide bond formation, whereas the formyl group in the target compound requires reductive amination or oxidation steps .

Biological Activity

2-Chloro-4-fluoro-3-formylbenzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloro and fluoro substituents enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 185.57 g/mol. The compound features a formyl group (-CHO) attached to a benzonitrile backbone, which is further substituted by chlorine (Cl) and fluorine (F) atoms. These halogenated groups significantly influence the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts. The specific biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : The compound's structural features may contribute to its efficacy in inhibiting cancer cell proliferation. Research on related compounds has demonstrated that modifications in halogenation can lead to increased potency against various cancer cell lines.

- Enzyme Inhibition : The presence of the formyl group may facilitate interactions with key enzymes involved in metabolic processes, suggesting potential roles as enzyme inhibitors.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The compound exhibited an IC value of 12 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Table 2: Anticancer Activity Results

| Concentration (µM) | % Cell Viability | IC (µM) |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 65 | - |

| 15 | 40 | - |

| 20 | 25 | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The formyl group allows for hydrogen bonding interactions with target proteins, enhancing binding affinity.

- Disruption of Membrane Integrity : Halogenated compounds often exhibit increased lipophilicity, which may facilitate membrane penetration and disruption.

- Inhibition of Key Enzymes : The compound's structure suggests potential inhibition of enzymes involved in inflammatory responses, such as COX enzymes.

Q & A

Q. What are the key synthetic routes for 2-Chloro-4-fluoro-3-formylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and formylation steps. For example, chlorination/fluorination can be achieved using reagents like sodium hydroxide or potassium fluoride under controlled temperatures (60–80°C). The formyl group is introduced via Vilsmeier-Haack reaction conditions (POCl₃/DMF) at 0–5°C to avoid side reactions. Yield optimization requires precise stoichiometry and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of intermediates. Parallel monitoring via TLC or HPLC is recommended to track reaction progress .

Q. How can structural characterization of this compound be performed reliably?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm substituent positions (e.g., distinguishing Cl/F ortho/meta effects).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- IR Spectroscopy : Detect formyl (C=O stretch at ~1700 cm⁻¹) and nitrile (C≡N at ~2230 cm⁻¹) groups.

Cross-reference data with NIST spectral libraries or PubChem entries for similar halogenated benzonitriles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the formyl group in halogenated benzonitriles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of Cl/F substituents on the formyl group’s electrophilicity. For instance, fluorine’s inductive effect may reduce electron density at the formyl carbon, affecting nucleophilic addition reactions. Compare HOMO-LUMO gaps and Fukui indices to predict regioselectivity in subsequent reactions (e.g., condensation with amines). Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions between spectral data and expected structures?

- Methodological Answer : If NMR signals conflict with expected substitution patterns:

Re-synthesize intermediates : Confirm purity via recrystallization or column chromatography.

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve coupling ambiguities.

Isotopic Labeling : Introduce or labels to track substituent positions.

For mass spectrometry discrepancies, employ tandem MS (MS/MS) to differentiate isobaric fragments. Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) depends on:

- Catalyst Selection : Pd(PPh₃)₄ for aryl chlorides vs. PdCl₂(dppf) for fluorides.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.

- Temperature Control : Lower temperatures (25–40°C) favor meta-substitution over para.

Use Design of Experiments (DoE) to statistically optimize parameters like catalyst loading and reaction time .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl/HF gases).

- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation and moisture uptake.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Refer to GHS classifications for similar compounds (e.g., acute toxicity Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.